
5-Bromo-N-hydroxy-3-(trifluoromethyl)picolinimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N-hydroxy-3-(trifluoromethyl)picolinimidamide is a chemical compound known for its unique structure and properties It contains a bromine atom, a hydroxy group, and a trifluoromethyl group attached to a picolinimidamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-hydroxy-3-(trifluoromethyl)picolinimidamide typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the introduction of the hydroxy and trifluoromethyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-N-hydroxy-3-(trifluoromethyl)picolinimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted picolinimidamides.
Wissenschaftliche Forschungsanwendungen
5-Bromo-N-hydroxy-3-(trifluoromethyl)picolinimidamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 5-Bromo-N-hydroxy-3-(trifluoromethyl)picolinimidamide involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine: Similar in structure but lacks the picolinimidamide core.
3-Bromo-5-(trifluoromethyl)pyridine: Another related compound with a different substitution pattern.
Uniqueness
5-Bromo-N-hydroxy-3-(trifluoromethyl)picolinimidamide is unique due to its specific combination of functional groups and its picolinimidamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C7H5BrF3N3O |
|---|---|
Molekulargewicht |
284.03 g/mol |
IUPAC-Name |
5-bromo-N'-hydroxy-3-(trifluoromethyl)pyridine-2-carboximidamide |
InChI |
InChI=1S/C7H5BrF3N3O/c8-3-1-4(7(9,10)11)5(13-2-3)6(12)14-15/h1-2,15H,(H2,12,14) |
InChI-Schlüssel |
FTJVUJVVTSGIKD-UHFFFAOYSA-N |
Isomerische SMILES |
C1=C(C=NC(=C1C(F)(F)F)/C(=N/O)/N)Br |
Kanonische SMILES |
C1=C(C=NC(=C1C(F)(F)F)C(=NO)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-4-iodobenzo[d]isoxazole](/img/structure/B13671224.png)
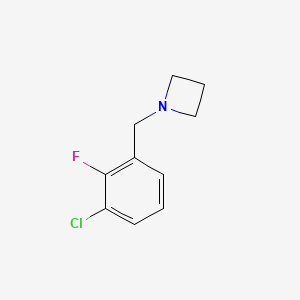
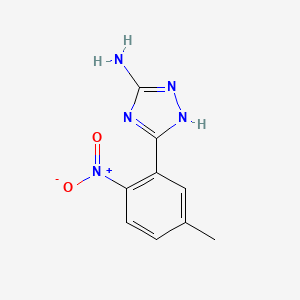
![7-Methoxypyrazolo[1,5-A]pyridine](/img/structure/B13671244.png)

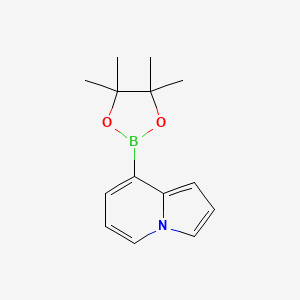

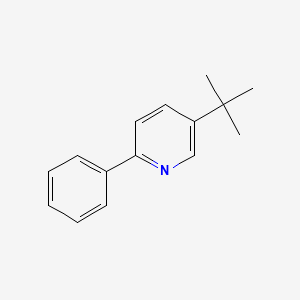
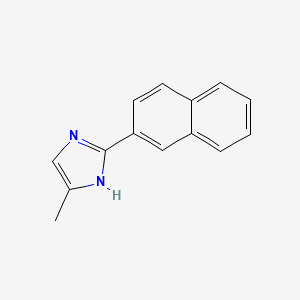


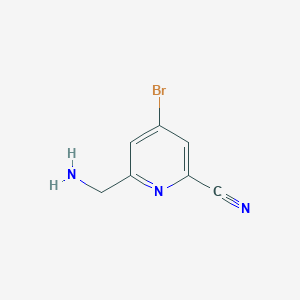
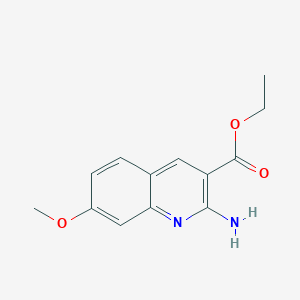
![2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13671292.png)
